Cyclohexanecarboxylic acid, 4-methoxyphenyl ester

Description

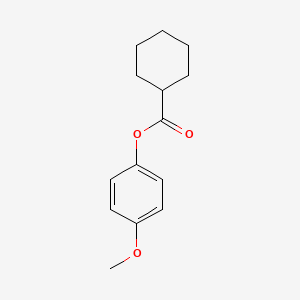

Cyclohexanecarboxylic acid, 4-methoxyphenyl ester is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.2909 g/mol . This compound is characterized by a cyclohexane ring bonded to a carboxylic acid group and a 4-methoxyphenyl ester group. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Properties

CAS No. |

105273-29-8 |

|---|---|

Molecular Formula |

C14H18O3 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

(4-methoxyphenyl) cyclohexanecarboxylate |

InChI |

InChI=1S/C14H18O3/c1-16-12-7-9-13(10-8-12)17-14(15)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3 |

InChI Key |

FRLVVPHULLQDHW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclohexanecarboxylic acid, 4-methoxyphenyl ester typically involves the esterification of cyclohexanecarboxylic acid with 4-methoxyphenol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclohexanecarboxylic acid, 4-methoxyphenyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield cyclohexanecarboxylic acid and 4-methoxyphenol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Hydrolysis: Cyclohexanecarboxylic acid and 4-methoxyphenol.

Reduction: Cyclohexanemethanol and 4-methoxyphenol.

Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Cyclohexanecarboxylic acid, 4-methoxyphenyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 4-methoxyphenyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclohexanecarboxylic acid, 4-methoxyphenyl ester can be compared with other similar compounds such as:

- Cyclohexanecarboxylic acid, 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl] ester .

- 4-(Methoxycarbonyl)cyclohexanecarboxylic acid .

Uniqueness:

- Structural Differences: The presence of the 4-methoxyphenyl group distinguishes it from other esters with different substituents.

- Reactivity: The specific reactivity of the 4-methoxyphenyl ester group influences its chemical behavior and applications .

Biological Activity

Cyclohexanecarboxylic acid, 4-methoxyphenyl ester, is an organic compound that has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional group, which plays a significant role in its biological activity. The compound can undergo hydrolysis to yield cyclohexanecarboxylic acid and 4-methoxyphenol, both of which may exhibit their own biological properties.

The biological activity of this compound primarily involves its interaction with various biomolecules. As an ester, it can be hydrolyzed by carboxylesterases (EC 3.1.1), leading to the release of active metabolites that may interact with enzymes and receptors in biological systems . The hydrolysis of esters is generally rapid and can vary significantly across different species, influencing the compound's bioavailability and efficacy .

Enzyme Inhibition

Research indicates that this compound exhibits notable interactions with cytochrome P450 enzymes such as CYP1A2, CYP2C19, CYP2C9, and CYP2D6. These enzymes are crucial for drug metabolism, and the inhibition of these pathways could lead to significant pharmacokinetic implications when co-administered with other pharmaceuticals.

Case Studies

- Toxicological Studies : In vivo studies have demonstrated that the hydrolysis products of similar esters can exhibit varying degrees of toxicity depending on their structure and metabolic pathways. For instance, alcohol metabolites resulting from the hydrolysis of related compounds have been linked to adverse effects in repeated-dose toxicity studies .

- Therapeutic Potential : The compound has been explored as a precursor for drug development due to its potential therapeutic properties. Its structural similarity to other bioactive compounds suggests it may have applications in treating metabolic disorders or other diseases .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.